REACTION_SMILES
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[CH2:33]([Cl:34])[Cl:35].[CH3:8][O:9][c:10]1[cH:11][cH:12][c:13]([N:16]2[CH2:17][CH2:18][C:19]3([CH2:20][CH2:21][N:22]([C:24]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:30])[CH2:23]3)[CH2:31][CH2:32]2)[cH:14][cH:15]1.[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7]>>[CH3:8][O:9][c:10]1[cH:11][cH:12][c:13]([N:16]2[CH2:17][CH2:18][C:19]3([CH2:20][CH2:21][NH:22][CH2:23]3)[CH2:31][CH2:32]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COc1ccc(N2CCC3(CCN(C(=O)OC(C)(C)C)C3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N2CCC3(CCN(C(=O)OC(C)(C)C)C3)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccc(N2CCC3(CCNC3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |